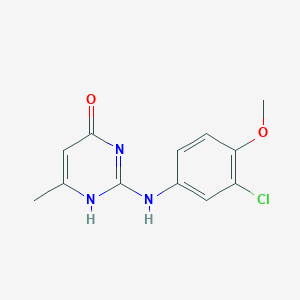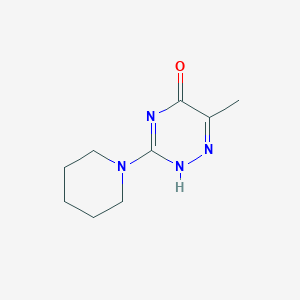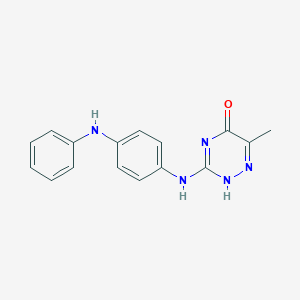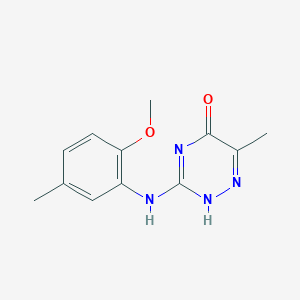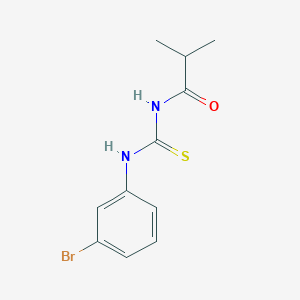
N-(3-bromophenyl)-N'-isobutyrylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-N'-isobutyrylthiourea, also known as BrPBITU, is a chemical compound that belongs to the class of thioureas. It has been extensively studied for its potential use in medicinal chemistry and drug discovery. BrPBITU has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-N'-isobutyrylthiourea is not fully understood. However, it has been suggested that N-(3-bromophenyl)-N'-isobutyrylthiourea inhibits the activity of certain enzymes, such as histone deacetylases (HDACs), which play a crucial role in cancer cell growth and proliferation. HDACs are known to regulate gene expression by removing acetyl groups from histones, which can lead to the activation of oncogenes and the repression of tumor suppressor genes. N-(3-bromophenyl)-N'-isobutyrylthiourea has been shown to inhibit the activity of HDACs, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and physiological effects:
N-(3-bromophenyl)-N'-isobutyrylthiourea has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a common mechanism of action for many anti-cancer drugs. N-(3-bromophenyl)-N'-isobutyrylthiourea has also been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases. Moreover, N-(3-bromophenyl)-N'-isobutyrylthiourea has been shown to inhibit the replication of HIV and HCV, which are major causes of morbidity and mortality worldwide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-bromophenyl)-N'-isobutyrylthiourea is its ease of synthesis. N-(3-bromophenyl)-N'-isobutyrylthiourea can be synthesized using a simple one-pot reaction, which makes it a cost-effective compound for laboratory experiments. Moreover, N-(3-bromophenyl)-N'-isobutyrylthiourea has been shown to exhibit various biological activities, which makes it a promising lead compound for the development of new anti-cancer and anti-viral drugs. However, there are also some limitations associated with N-(3-bromophenyl)-N'-isobutyrylthiourea. For instance, the mechanism of action of N-(3-bromophenyl)-N'-isobutyrylthiourea is not fully understood, which makes it difficult to optimize its biological activity. Moreover, N-(3-bromophenyl)-N'-isobutyrylthiourea has been shown to exhibit toxicity in some cell lines, which may limit its potential use in vivo.
Orientations Futures
There are several future directions for the research on N-(3-bromophenyl)-N'-isobutyrylthiourea. First, further studies are needed to elucidate the mechanism of action of N-(3-bromophenyl)-N'-isobutyrylthiourea. This will help to optimize its biological activity and improve its potential use in drug discovery. Second, more studies are needed to evaluate the toxicity and safety of N-(3-bromophenyl)-N'-isobutyrylthiourea in vivo. This will help to determine its potential use as a therapeutic agent. Third, more studies are needed to evaluate the efficacy of N-(3-bromophenyl)-N'-isobutyrylthiourea in animal models of cancer and viral infections. This will help to determine its potential use as a lead compound for the development of new anti-cancer and anti-viral drugs.
Conclusion:
In conclusion, N-(3-bromophenyl)-N'-isobutyrylthiourea is a promising compound for medicinal chemistry and drug discovery. It has been extensively studied for its potential use in anti-cancer and anti-viral therapy. N-(3-bromophenyl)-N'-isobutyrylthiourea has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Further research is needed to elucidate the mechanism of action of N-(3-bromophenyl)-N'-isobutyrylthiourea and evaluate its potential use as a therapeutic agent.
Méthodes De Synthèse
N-(3-bromophenyl)-N'-isobutyrylthiourea can be synthesized using a simple one-pot reaction between 3-bromophenyl isocyanate and isobutyrylthiourea. The reaction is carried out in anhydrous toluene under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure N-(3-bromophenyl)-N'-isobutyrylthiourea.
Applications De Recherche Scientifique
N-(3-bromophenyl)-N'-isobutyrylthiourea has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-(3-bromophenyl)-N'-isobutyrylthiourea has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been reported to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). N-(3-bromophenyl)-N'-isobutyrylthiourea has been suggested as a potential lead compound for the development of new anti-cancer and anti-viral drugs.
Propriétés
Nom du produit |
N-(3-bromophenyl)-N'-isobutyrylthiourea |
|---|---|
Formule moléculaire |
C11H13BrN2OS |
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
N-[(3-bromophenyl)carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C11H13BrN2OS/c1-7(2)10(15)14-11(16)13-9-5-3-4-8(12)6-9/h3-7H,1-2H3,(H2,13,14,15,16) |
Clé InChI |
ZGMSGQZLTBBYPO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC(=CC=C1)Br |
SMILES canonique |
CC(C)C(=O)NC(=S)NC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254594.png)
![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B254595.png)
![6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one](/img/structure/B254596.png)
![3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B254597.png)
![ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254605.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid](/img/structure/B254608.png)
